Cas no 1700058-93-0 (2-methyl-4-(oxan-4-yl)piperidine)

2-methyl-4-(oxan-4-yl)piperidine 化学的及び物理的性質
名前と識別子
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- 2-methyl-4-(oxan-4-yl)piperidine
- EN300-1477979
- 1700058-93-0
-
- インチ: 1S/C11H21NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3
- InChIKey: HKBDGJDHSOPACG-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1CCNC(C)C1
計算された属性
- 精确分子量: 183.162314293g/mol
- 同位素质量: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 1.6
2-methyl-4-(oxan-4-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477979-100mg |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 100mg |
$804.0 | 2023-09-28 | ||
Enamine | EN300-1477979-1000mg |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 1000mg |
$914.0 | 2023-09-28 | ||
Enamine | EN300-1477979-0.05g |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 0.05g |
$1104.0 | 2023-06-06 | ||
Enamine | EN300-1477979-10.0g |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 10g |
$5652.0 | 2023-06-06 | ||
Enamine | EN300-1477979-250mg |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 250mg |
$840.0 | 2023-09-28 | ||
Enamine | EN300-1477979-2.5g |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 2.5g |
$2576.0 | 2023-06-06 | ||
Enamine | EN300-1477979-5000mg |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 5000mg |
$2650.0 | 2023-09-28 | ||
Enamine | EN300-1477979-10000mg |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 10000mg |
$3929.0 | 2023-09-28 | ||
Enamine | EN300-1477979-0.1g |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 0.1g |
$1157.0 | 2023-06-06 | ||
Enamine | EN300-1477979-5.0g |
2-methyl-4-(oxan-4-yl)piperidine |
1700058-93-0 | 5g |
$3812.0 | 2023-06-06 |
2-methyl-4-(oxan-4-yl)piperidine 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
2-methyl-4-(oxan-4-yl)piperidineに関する追加情報
Professional Introduction to Compound with CAS No. 1700058-93-0 and Product Name: 2-methyl-4-(oxan-4-yl)piperidine
The compound with the CAS number 1700058-93-0 and the product name 2-methyl-4-(oxan-4-yl)piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 2-methyl-4-(oxan-4-yl)piperidine incorporates a piperidine ring linked to an oxane moiety, which contributes to its distinctive chemical properties and biological activities.
In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry, driven by their diverse biological activities and synthetic versatility. The piperidine ring, a six-membered nitrogen-containing heterocycle, is particularly well-known for its role in many bioactive molecules, including antipsychotics, antihistamines, and antiviral agents. The introduction of an oxygen-containing group, such as the oxane ring in 2-methyl-4-(oxan-4-yl)piperidine, further enhances its pharmacological potential by introducing additional conformational flexibility and electronic effects.
One of the most compelling aspects of 2-methyl-4-(oxan-4-yl)piperidine is its potential as a scaffold for the development of novel therapeutic agents. The combination of the piperidine and oxane moieties creates a molecular environment that can interact with biological targets in unique ways. This has led to extensive research into its derivatives, which have shown promise in various preclinical studies. For instance, modifications to the substituents on the piperidine ring have been explored to optimize binding affinity and selectivity for specific receptors or enzymes.
The synthesis of 2-methyl-4-(oxan-4-yl)piperidine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nucleophilic substitution reactions, cyclization processes, and functional group interconversions. These synthetic routes not only showcase the versatility of piperidine derivatives but also provide valuable insights into the development of more complex heterocyclic systems. The efficiency and scalability of these synthetic methodologies are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-methyl-4-(oxan-4-yl)piperidine. Molecular modeling techniques allow researchers to predict the binding modes and interactions of this compound with biological targets with high precision. This computational approach complements experimental efforts by providing rapid screening of potential drug candidates and optimizing their structures for improved efficacy. Such integrative strategies are essential for navigating the complexities of drug discovery in the 21st century.
The biological activity of 2-methyl-4-(oxan-4-yl)piperidine has been extensively studied in various preclinical models. Initial investigations have revealed that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an antagonist or partial agonist in central nervous system (CNS) disorders. Additionally, its structural features have been found to modulate enzyme activity, making it a promising candidate for treating metabolic diseases or inflammatory conditions.
In conclusion, 2-methyl-4-(oxan-4-yl)piperidine (CAS No. 1700058-93-0) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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